molecular formula C22H22N2O4 B15026473 ethyl 4-{[(3-propanoyl-1H-indol-1-yl)acetyl]amino}benzoate

ethyl 4-{[(3-propanoyl-1H-indol-1-yl)acetyl]amino}benzoate

Cat. No.: B15026473
M. Wt: 378.4 g/mol
InChI Key: PZPIKWGEXKXNGY-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of indole derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating specific signaling pathways, leading to the desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern and the presence of both indole and benzoate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 4-[[2-(3-propanoylindol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C22H22N2O4/c1-3-20(25)18-13-24(19-8-6-5-7-17(18)19)14-21(26)23-16-11-9-15(10-12-16)22(27)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,26)

InChI Key

PZPIKWGEXKXNGY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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